molecular formula C12H6F3N3 B15059563 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile

2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile

Cat. No.: B15059563
M. Wt: 249.19 g/mol
InChI Key: KLNZHULHSUTIHD-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a trifluoromethylphenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-(trifluoromethyl)benzaldehyde and malononitrile.

    Condensation Reaction: The initial step involves a condensation reaction between 4-(trifluoromethyl)benzaldehyde and malononitrile in the presence of a base such as piperidine to form 2-(4-(trifluoromethyl)phenyl)acrylonitrile.

    Cyclization: The intermediate 2-(4-(trifluoromethyl)phenyl)acrylonitrile undergoes cyclization with guanidine hydrochloride under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

    Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common.

    Cyclization: The pyrimidine ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets:

Properties

Molecular Formula

C12H6F3N3

Molecular Weight

249.19 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H6F3N3/c13-12(14,15)10-3-1-9(2-4-10)11-17-6-8(5-16)7-18-11/h1-4,6-7H

InChI Key

KLNZHULHSUTIHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)C#N)C(F)(F)F

Origin of Product

United States

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